EA hydrochloride

Description

The term "EA hydrochloride" can refer to multiple compounds depending on context. Based on the provided evidence, Anagrelide Related Compound A Hydrochloride (CAS: 2512201-53-3) is a relevant example of a hydrochloride derivative used in pharmaceutical impurity profiling. It is chemically defined as Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate Hydrochloride and serves critical roles in analytical method validation and quality control during drug production . Hydrochloride salts are commonly employed in pharmaceuticals to enhance solubility, stability, and bioavailability.

Properties

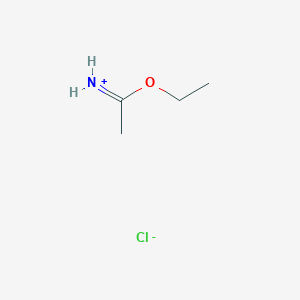

IUPAC Name |

1-ethoxyethylideneazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4(2)5;/h5H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMHMVLZFAJNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=[NH2+])C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1000-84-6 (Parent) | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-07-3 | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethoxyethylideneammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetate hydrochloride can be synthesized through the reaction of ethyl acetate with hydrogen chloride gas. The reaction typically occurs under controlled conditions to ensure the complete conversion of ethyl acetate to its hydrochloride form. The reaction can be represented as follows: [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{HCl} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3\cdot\text{HCl} ]

Industrial Production Methods

Industrial production of ethyl acetate hydrochloride involves the use of large-scale reactors where ethyl acetate and hydrogen chloride gas are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity, often involving purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form ethyl acetate and hydrochloric acid.

Substitution: Can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: While ethyl acetate hydrochloride itself is not typically involved in oxidation-reduction reactions, it can participate in such reactions when combined with other reagents.

Common Reagents and Conditions

Hydrolysis: Water, typically under acidic or basic conditions.

Substitution: Nucleophiles such as hydroxide ions, ammonia, or amines.

Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired reaction.

Major Products Formed

Hydrolysis: Ethyl acetate and hydrochloric acid.

Substitution: Products depend on the nucleophile used, such as ethyl acetate derivatives.

Scientific Research Applications

Ethyl acetate hydrochloride is widely used in scientific research due to its versatility:

Chemistry: Used as a solvent in organic synthesis and analytical chemistry.

Biology: Employed in the extraction and purification of biological compounds.

Medicine: Utilized in the formulation of pharmaceuticals and as a reagent in drug synthesis.

Industry: Applied in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl acetate hydrochloride involves its ability to act as a solvent and reactant in various chemical processes. It can dissolve a wide range of organic compounds, facilitating reactions and extractions. The hydrochloride component can participate in acid-base reactions, influencing the pH and reactivity of the solution.

Comparison with Similar Compounds

Procyclidine Hydrochloride

- Structure : A tertiary amine anticholinergic agent.

- Application : Treats Parkinsonian symptoms and drug-induced extrapyramidal effects.

- Comparison : Unlike Anagrelide Related Compound A (a synthetic impurity), Procyclidine Hydrochloride is a therapeutically active compound. Both share structural motifs with aromatic rings and amine groups, but Procyclidine’s bicyclic structure confers higher central nervous system (CNS) penetration. EA 3443, a potent anticholinergic deliriant, is structurally analogous to Procyclidine Hydrochloride but exhibits stronger potency and a better CNS-to-peripheral effect ratio .

Clomipramine Hydrochloride

- Structure : A tricyclic antidepressant with a dibenzazepine core.

- Application : Treats obsessive-compulsive disorder and major depression.

- Comparison: Clomipramine Hydrochloride and Echinocystic Acid (EA) both demonstrate binding interactions with cholesterol metabolism enzymes (ACAT and DGAT). However, EA exhibits stronger binding affinity to ACAT (Ea = 104–153 kJ/mol), likely due to hydrogen bonding with lysine residues, whereas Clomipramine’s mechanism involves serotonin reuptake inhibition .

Pharmacological and Stability Comparisons

Imidapril Hydrochloride vs. Enalapril Maleate

- Stability : Imidapril Hydrochloride degrades autocatalytically under high humidity (Ea = 104 kJ/mol at 75% RH vs. 153 kJ/mol in dry air), necessitating moisture-proof storage. Enalapril Maleate, a carboxylate salt, shows similar hygroscopicity but different degradation kinetics .

- Therapeutic Use : Both are angiotensin-converting enzyme (ACE) inhibitors, but Imidapril’s hydrochloride form offers better solubility in aqueous formulations compared to Enalapril’s maleate salt.

Taphalgin vs. Morphine Hydrochloride

Anagrelide Impurity vs. Moxifloxacin Hydrochloride

- Analytical Methods: Anagrelide Related Compound A Hydrochloride is quantified using HPLC and mass spectrometry for impurity profiling. Similarly, Moxifloxacin Hydrochloride (a fluoroquinolone antibiotic) is analyzed via synchronous spectrofluorimetry, emphasizing green chemistry principles (NEMI and Eco-Scale scores > 85%) .

Data Tables

Table 1: Structural and Pharmacological Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.